1,1'-Oxalyldiimidazole
Overview
Description
1,1'-Oxalyldiimidazole, also known as this compound, is a useful research compound. Its molecular formula is C8H6N4O2 and its molecular weight is 190.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 299886. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Coordination Complexes
- 1,1'-Oxalyldiimidazole has been used in the synthesis of coordination complexes. Stamatatos et al. (2009) explored its use for the first time in synthesizing a copper(II) complex, demonstrating the compound's potential in inorganic synthesis (Stamatatos et al., 2009).
Chemiluminescence in Analytical Chemistry
- This compound serves as a sensitive chemiluminescence reagent. Stigbrand et al. (1994) found it to be significantly more sensitive than traditional reagents in detecting low concentrations of hydrogen peroxide (Stigbrand et al., 1994).
- Hadd et al. (2000) investigated the chemiluminescence reaction kinetics of this compound with hydrogen peroxide, contributing to a deeper understanding of the peroxyoxalate chemiluminescence mechanism (Hadd et al., 2000).
Synthesis of Carboxylic Acid Derivatives
- Kitagawa et al. (1987) demonstrated the utility of this compound in converting carboxylic acids into various derivatives like amides, esters, and thioesters. This highlights its role as a condensing agent in organic synthesis (Kitagawa et al., 1987).
Biosensors and Immunoassays
- Kwun et al. (2014) developed a sensitive biosensor using this compound chemiluminescence for rapid quantification of Vibrio parahaemolyticus, demonstrating its application in microbiological analysis (Kwun et al., 2014).
- Lee et al. (2010) utilized this compound in a chemiluminescent enzyme immunoassay for quantifying prostate-specific antigen, indicating its potential in clinical diagnostics (Lee et al., 2010).
Safety and Hazards
Future Directions
Imidazole and benzimidazole rings are widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their special structural features and electron-rich environment, imidazole- and benzimidazole-containing drugs bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities . This suggests that 1,1’-Oxalyldiimidazole and related compounds could have potential future applications in drug discovery and development .
Mechanism of Action
Target of Action
1,1’-Oxalyldiimidazole is primarily used as a reagent in the activation of carboxylic acids . Its primary targets are carboxylic acid groups in various biochemical compounds .
Mode of Action
The compound interacts with its targets by facilitating the conversion of carboxylic acids into amides, esters, and thioesters . This is achieved through a process known as carbonylation .
Action Environment
The action, efficacy, and stability of 1,1’-Oxalyldiimidazole are influenced by various environmental factors. For instance, it should be stored under inert gas and should avoid exposure to air and moisture as these conditions can lead to decomposition . Furthermore, the reaction temperature should be maintained below 15°C during its use .
Biochemical Analysis
Biochemical Properties
1,1’-Oxalyldiimidazole has been utilized in the development of a highly sensitive biosensor for quantifying acetylcholine . This biosensor uses a flow injection analysis system with 1,1’-Oxalyldiimidazole chemiluminescence detection . The compound interacts with enzymes such as acetylcholinesterase, choline oxidase, and horseradish peroxidase in this system .
Cellular Effects
The effects of 1,1’-Oxalyldiimidazole on cells are primarily observed through its role in the aforementioned biosensor system. The compound’s interaction with enzymes leads to a series of reactions that produce a chemiluminescent signal proportional to the concentration of acetylcholine, a key neurotransmitter, in the sample .
Molecular Mechanism
The molecular mechanism of 1,1’-Oxalyldiimidazole involves its role in the chemiluminescent detection system. The compound is part of a reaction cascade that ultimately leads to the production of light, which can be measured to determine the concentration of acetylcholine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1’-Oxalyldiimidazole can be observed over time through the use of the biosensor system. The chemiluminescent signal produced in the presence of acetylcholine provides a real-time measure of the neurotransmitter’s concentration .
Metabolic Pathways
Its role in the chemiluminescent detection system suggests that it may interact with enzymes involved in the metabolism of acetylcholine .
Properties
IUPAC Name |
1,2-di(imidazol-1-yl)ethane-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-7(11-3-1-9-5-11)8(14)12-4-2-10-6-12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRNRVLJHFFBJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(=O)C(=O)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171887 | |
Record name | 1H-Imidazole, 1,1'-(1,2-dioxo-1,2-ethanediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18637-83-7 | |
Record name | 1H-Imidazole, 1,1'-(1,2-dioxo-1,2-ethanediyl)bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018637837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18637-83-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299886 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Imidazole, 1,1'-(1,2-dioxo-1,2-ethanediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-Oxalyldiimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1,1'-Oxalyldiimidazole (ODI) acts as a reagent, facilitating the degradation of 3-aryl-2-hydroxyiminopropionic acids into the corresponding arylacetonitriles under essentially neutral conditions. [] This reaction likely proceeds through a cyclic intermediate involving the carboxylic acid and imidazole moieties of ODI.
A: this compound has the molecular formula C6H4N4O2 and a molecular weight of 164.12 g/mol. []
A: Researchers have used UV absorbance spectroscopy and 13C-NMR spectroscopy to confirm the identity of ODI formed during reactions. [, ] Additionally, IR and ESR spectroscopy have been employed to characterize ODI-containing metal complexes. [, ]
A: Studies indicate that polymeric bottles are more suitable for storing ODI than glass containers. [] This suggests that interactions with the glass surface may promote ODI degradation.
A: this compound (ODI) is a key intermediate in peroxyoxalate chemiluminescence (PO-CL) reactions. It's formed through the reaction of aryl oxalates like bis(2,4,6-trichlorophenyl) oxalate (TCPO) with imidazole. ODI then reacts with hydrogen peroxide to generate high-energy intermediates capable of exciting fluorophores, resulting in light emission. [, , , , , ]
A: While imidazole catalyzes the formation of ODI from aryl oxalates, it also promotes ODI degradation. Adding an excess of aryl oxalate acts as an "imidazole sponge," hindering the imidazole-catalyzed degradation and improving ODI stability in PO-CL reactions. []
A: Research suggests that ODI exhibits approximately ten times greater sensitivity than TCPO as a chemiluminescent reagent for hydrogen peroxide detection. []
A: Yes, this compound has been successfully employed in aqueous solutions for analytical applications like the determination of hydrogen peroxide and the coupling of immobilized enzyme reactors with chemiluminescence detection in flow injection analysis and liquid chromatography. [, ]
A: this compound has proven valuable for developing chemiluminescent enzyme immunoassays (CLEIAs). Researchers have explored its use in CLEIAs for quantifying various analytes, including melamine in milk and alkaline phosphatase in raw milk. [, ]
ANone: While computational studies specifically focused on ODI are limited in the provided research, computational chemistry and modeling could contribute to a deeper understanding of its reactivity, reaction mechanisms, and interactions with other molecules.
A: Research highlights the importance of storage conditions and vessel material on ODI's stability. [] Formulation strategies to further enhance its stability in solution, particularly for analytical applications, could be beneficial.
ANone: The provided research primarily focuses on ODI's applications in organic synthesis and analytical chemistry. Therefore, information regarding its pharmacological properties, toxicity, and other aspects related to drug development is not discussed.
A: ODI's use in developing biosensors for detecting analytes like glucose and tumor markers highlights its potential in bridging chemistry and biology. [, ] Further exploration of such interdisciplinary applications could lead to novel diagnostic and sensing technologies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.